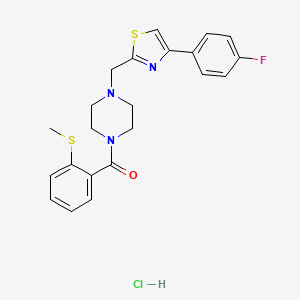

(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Description

This compound features a piperazine core substituted with a 4-(4-fluorophenyl)thiazol-2-ylmethyl group and a 2-(methylthio)phenyl methanone moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-methylsulfanylphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3OS2.ClH/c1-28-20-5-3-2-4-18(20)22(27)26-12-10-25(11-13-26)14-21-24-19(15-29-21)16-6-8-17(23)9-7-16;/h2-9,15H,10-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMNEJCJUGBISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClFN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

Coupling Reactions: The thiazole and piperazine rings are coupled using a suitable linker, such as a methylene bridge, under basic conditions.

Final Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C23H24FN3O3S

Molecular Weight : 441.51 g/mol

Purity : Typically around 98%

The structure of this compound includes a thiazole ring, a piperazine moiety, and a methanone group, which contribute to its potential biological activities. The presence of the fluorophenyl group is particularly noteworthy for enhancing the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can act against various bacterial strains. A comparative analysis of related compounds revealed promising results:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the thiazole and piperazine components enhance the antimicrobial efficacy of the derivatives, making them potential candidates for further development as antimicrobial agents .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. They are known to induce apoptosis in cancer cells through various mechanisms, such as:

- Cell Cycle Arrest : Inducing S-phase arrest in cancer cells.

- Apoptotic Pathway Activation : Upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Caspase Activation : Activating caspase-3, leading to mitochondrial dysfunction and subsequent cell death.

In vitro studies have demonstrated that compounds similar to (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can effectively inhibit tumor cell proliferation .

Study on Antimicrobial Efficacy

A study published in the Journal of Korean Chemical Society explored the synthesis and biological activity of various thiazole-piperazine derivatives. The researchers synthesized several compounds and tested their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as new antimicrobial agents .

Evaluation of Antitumor Activity

In another investigation, researchers evaluated the antitumor effects of thiazole-piperazine derivatives on human cancer cell lines. The study demonstrated that these compounds induced apoptosis in a dose-dependent manner, providing insights into their potential as therapeutic agents for cancer treatment.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Piperazine-Thiazole Derivatives

- Compound 4 (): Contains a 4-chlorophenyl and triazolyl group instead of the methylthio substituent. Crystallographic data reveal isostructural triclinic symmetry with planar molecular conformations .

- Target Compound : The 2-(methylthio)phenyl group introduces a sulfur atom, which may improve lipophilicity (logP ~3.8 estimated) compared to Compound 4 (logP ~4.2). The hydrochloride salt likely boosts solubility (e.g., ~0.12 mg/mL vs. 0.08 mg/mL for Compound 4) .

b. Piperazine-Thiophene Analogues

- Compound 21 (): Replaces the thiazole with a thiophene ring and incorporates a trifluoromethylphenyl group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, increasing logP (~4.5) but reducing solubility (~0.15 mg/mL). This suggests the target compound’s thiazole core may offer better π-π stacking interactions in receptor binding compared to thiophene .

Substituent Effects on Pharmacological Activity

Analytical and Computational Insights

- Spectrofluorometry/Tensiometry : Used to determine critical micelle concentration (CMC) for amphiphilic analogs (), suggesting similar methods could assess the target compound’s aggregation behavior .

Biological Activity

The compound (4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 477.98 g/mol. The compound features several significant structural components:

- Thiazole ring

- Piperazine moiety

- Methylthio and phenyl groups

These structural elements contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and piperazine rings have shown efficacy against various bacterial strains.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-propynyloxyphenyl]-4,5-dihydro-pyrazole | Thiazole and phenyl rings | Antimicrobial |

| 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-pyrazol] | Pyrazole with halogen substitutions | Anticancer |

These findings suggest that the integration of various functional groups enhances the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents.

A study evaluating the cytotoxicity of thiazole derivatives reported significant activity against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation . The presence of the piperazine moiety is believed to enhance cellular uptake and interaction with cancerous cells.

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro assays measuring COX enzyme inhibition have shown that thiazole derivatives can significantly reduce inflammation markers.

In one study, thiazole derivatives exhibited a dose-dependent inhibition of COX enzymes, suggesting their utility in treating inflammatory conditions. The anti-inflammatory activity was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

- Case Study on Antimicrobial Efficacy : A derivative similar to the target compound was tested against Candida albicans, showing minimal inhibitory concentrations (MICs) ranging from 0.03 to 0.5 μg/mL, indicating strong antifungal activity .

- Cytotoxicity Assessment : In a study involving various thiazole derivatives, one compound exhibited an IC50 value of 15 µM against breast cancer cells, demonstrating promising anticancer potential .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization involves refluxing intermediates with stoichiometric reagents (e.g., phosphorus pentasulfide for thionation ), followed by purification via silica gel column chromatography using EtOAc–petroleum ether gradients. Reaction parameters such as reflux duration (e.g., 5–12 hours), solvent selection (e.g., ethanol, dichloromethane), and stoichiometric ratios (e.g., 1:1 molar ratios for amine reactions) should be systematically adjusted. Recrystallization from ethanol or ethyl acetate enhances purity .

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation?

Methodological Answer: X-ray crystallography is critical for resolving the 3D structure, including bond lengths and angles, as demonstrated in piperazine derivatives (e.g., refinement of H-atom positions using riding models ). Complementary techniques include:

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C in dry, dark conditions to prevent degradation .

- Monitor for potential sulfhydryl group reactivity (e.g., with amines or oxidizing agents) and avoid incompatible solvents .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s reactivity with amines be resolved?

Methodological Answer: Discrepancies in reactivity (e.g., incomplete amine substitution) may arise from solvent polarity, temperature, or steric hindrance. Design controlled experiments varying:

- Solvent systems : Polar aprotic (e.g., DMF) vs. polar protic (e.g., ethanol).

- Reaction time : Extend reflux duration (e.g., 6–24 hours) to assess kinetic vs. thermodynamic control.

- Amine nucleophilicity : Compare primary (e.g., benzylamine) vs. secondary amines (e.g., diphenylamine) . Characterize products via HPLC-MS to quantify side reactions .

Q. What experimental designs are suitable for assessing the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

- Phase 1 (Lab) : Measure log P (octanol-water partition coefficient) and hydrolysis half-life under varying pH/temperature.

- Phase 2 (Microcosm) : Study biodegradation in soil/water systems using LC-MS/MS to track metabolites.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) under OECD guidelines .

Q. How can researchers address discrepancies in pharmacological activity data across in vitro models?

Methodological Answer: Use comparative methodology to isolate variables:

- Cell Line Selection : Compare activity in HEK293 vs. CHO cells to assess receptor expression differences.

- Assay Conditions : Standardize incubation time, serum concentration, and pH.

- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to minimize plate-to-plate variability. Cross-validate with in silico docking studies to predict binding affinities .

Q. What strategies elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

- In vitro Hepatic Microsome Assays : Incubate with NADPH-supplemented microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.

- Isotope Labeling : Use ¹⁴C-labeled thiazole rings to trace biotransformation products.

- Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. How should multi-variable studies (e.g., structure-activity relationships) be designed?

Methodological Answer: Implement split-plot designs to reduce variability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.